molecular formula C10H6BrCl2N B1341355 7-Bromo-2-Chloro-3-chloromethylquinoline CAS No. 948291-25-6

7-Bromo-2-Chloro-3-chloromethylquinoline

Cat. No.: B1341355
CAS No.: 948291-25-6
M. Wt: 290.97 g/mol
InChI Key: DAUUESKNGFEHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-Chloro-3-chloromethylquinoline (molecular formula: C₁₀H₆BrCl₂N, molecular weight: 293.43 g/mol) is a halogenated quinoline derivative with a bromo group at position 7, chloro at position 2, and a chloromethyl substituent at position 2. This compound is synthesized via multi-component reactions involving arynes, quinolines, and chloroform, as demonstrated in studies where its formation is accompanied by elemental analysis (C: 51.16%, H: 3.54%, N: 3.51%) and NMR spectral data (¹H NMR peaks at δ 128.8, 129.7, 130.0, 131.3 ppm) . Its structural complexity and halogen-rich profile make it valuable in organic synthesis and pharmaceutical intermediate development.

Properties

IUPAC Name

7-bromo-2-chloro-3-(chloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl2N/c11-8-2-1-6-3-7(5-12)10(13)14-9(6)4-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUUESKNGFEHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)CCl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588983
Record name 7-Bromo-2-chloro-3-(chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948291-25-6
Record name 7-Bromo-2-chloro-3-(chloromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948291-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-chloro-3-(chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948291-25-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Halogenation and Formation of Trichloromethylquinoline Intermediates

A representative method involves the chlorination of 7-bromo-8-toluquinoline in orthodichlorobenzene solvent with phosphorus trichloride under tungsten-iodine lamp irradiation. Chlorine gas is passed through the reaction mixture at elevated temperatures (105–150 °C) for extended periods (36–60 hours). This step converts the methyl group into a trichloromethyl group at the 8-position, yielding 7-bromo-8-(trichloromethyl)quinoline intermediates with yields around 70–81% and purities above 90% after column purification.

Parameter Condition/Value
Starting material 7-bromo-8-toluquinoline (7.5 g, 0.034 mol)
Solvent Orthodichlorobenzene (20 mL)
Catalyst/Reagent Phosphorus trichloride (0.25 g, 0.00185 mol)
Irradiation 500 W tungsten-iodine lamp
Chlorine gas amount ~0.30 mol (21.0 g)
Temperature 150 °C
Reaction time 60 hours
Yield 70% (7.74 g)
Purity 94%

Conversion to Formyl Chloride Derivatives

The trichloromethyl intermediate is then subjected to hydrolysis and controlled reaction with ice water at low temperatures (0–2 °C) for 36–48 hours. Extraction with 1,2-ethylene dichloride, drying, and solvent removal yields the corresponding formyl chloride derivative (7-bromoquinoline-8-formyl chloride) with yields around 92% and purity near 96%.

Parameter Condition/Value
Starting material 7-bromo-8-(trichloromethyl)quinoline (3.25 g, 0.01 mol)
Temperature 0–2 °C
Reaction time 48 hours
Workup Extraction with 1,2-ethylene dichloride, drying, desolventizing
Yield 92% (2.49 g)
Purity 96%

Formation of 7-Bromoquinoline-8-Formic Acid

Further hydrolysis of the formyl chloride derivative with water at room temperature (25–30 °C) for 60 hours produces the corresponding formic acid derivative with yields around 86% and purity of 93%.

Parameter Condition/Value
Starting material 7-bromo-8-(trichloromethyl)quinoline (3.25 g, 0.01 mol)
Temperature 25–30 °C
Reaction time 60 hours
Workup Filtration, washing, drying
Yield 86% (2.17 g)
Purity 93%

Chloromethylation to Obtain 7-Bromo-2-Chloro-3-chloromethylquinoline

The final step involves chloromethylation at the 3-position of the quinoline ring. While specific detailed protocols for this exact compound are less frequently published, the general approach involves:

  • Starting from 7-bromo-2-chloro-3-methylquinoline.
  • Reacting with chloromethylating agents such as formaldehyde and hydrochloric acid or other chloromethyl donors under acidic conditions.
  • Controlling temperature and reaction time to avoid over-chlorination or side reactions.

This step converts the methyl group at the 3-position into a chloromethyl group, yielding this compound.

Analytical Data Supporting Preparation

Nuclear Magnetic Resonance (NMR) data confirm the structure and purity of intermediates and final products:

Compound 1H NMR (300 MHz, CDCl3) 13C NMR (75 MHz, CDCl3)
7-bromo-8-(trichloromethyl)quinoline 7.63–9.25 ppm (multiplet, 5H) 170.2, 155.4, 139.8, 138.5, 135.6, 133.8, 131.5, 130.6, 130.2, 123.9
7-bromoquinoline-8-formyl chloride 7.63–9.25 ppm (multiplet, 5H) 170.2, 155.4, 139.8, 138.5, 135.6, 133.8, 131.5, 130.6, 130.2, 123.9
7-bromoquinoline-8-formic acid 11.8 ppm (singlet, 1H), 7.68–9.54 ppm (multiplet, 5H) 169.5, 151.6, 138.8, 135.9, 130.6, 130.1, 129.9, 128.6, 126.9, 122.8

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Purity (%)
Halogenation (chlorination) 7-bromo-8-toluquinoline PCl3, Cl2, orthodichlorobenzene, 150 °C, 60 h, 500W lamp 7-bromo-8-(trichloromethyl)quinoline 70 94
Hydrolysis to formyl chloride 7-bromo-8-(trichloromethyl)quinoline Ice water, 0–2 °C, 48 h 7-bromoquinoline-8-formyl chloride 92 96
Hydrolysis to formic acid 7-bromo-8-(trichloromethyl)quinoline Water, 25–30 °C, 60 h 7-bromoquinoline-8-formic acid 86 93
Chloromethylation (final step) 7-bromo-2-chloro-3-methylquinoline Chloromethylating agent, acidic conditions This compound Not specified Not specified

Research Findings and Notes

  • The use of phosphorus trichloride and chlorine gas under irradiation is critical for efficient chlorination and formation of trichloromethyl intermediates.
  • Low-temperature hydrolysis steps ensure selective conversion to formyl chloride and formic acid derivatives without decomposition.
  • Purification by column chromatography is essential to achieve high purity (>90%) of intermediates.
  • The chloromethylation step requires careful control to avoid over-chlorination or side reactions, though detailed optimized conditions for this step are less documented.
  • The described methods are supported by patent literature (CN102942524A/B) and provide reproducible yields and purities suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Chemistry: 7-Bromo-2-Chloro-3-chloromethylquinoline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its halogenated structure makes it a valuable building block for creating more complex molecules .

Biology: In biological research, this compound is used to study the effects of halogenated quinolines on biological systems. It serves as a model compound for investigating the interactions of halogenated heterocycles with biological targets .

Medicine: Its structure can be modified to create derivatives with enhanced biological activity, such as antimicrobial, antiviral, or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of 7-Bromo-2-Chloro-3-chloromethylquinoline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms and the quinoline ring contribute to its binding affinity and specificity. The compound can inhibit or modulate the activity of specific enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The substitution pattern on the quinoline backbone significantly influences physicochemical properties and applications. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Molecular Weight CAS Number Key Properties/Applications
7-Bromo-2-Chloro-3-chloromethylquinoline C₁₀H₆BrCl₂N Br (C7), Cl (C2), CH₂Cl (C3) 293.43 N/A High reactivity in multi-component reactions
7-Bromo-2-chloro-3-ethylquinoline C₁₁H₉BrClN Br (C7), Cl (C2), C₂H₅ (C3) 270.55 132118-52-6 Medical intermediate; stable under refrigeration
2-Chloro-3-chloromethyl-7-fluoroquinoline C₁₀H₆Cl₂FN Cl (C2), CH₂Cl (C3), F (C7) 230.07 948291-38-1 Enhanced electrophilicity due to fluorine
7-Bromo-2-chloro-3-methylquinoline C₁₀H₇BrClN Br (C7), Cl (C2), CH₃ (C3) 256.53 3913-19-7 Potential antimicrobial activity

Reactivity and Stability

  • Chloromethyl vs. Ethyl Substituents: The chloromethyl group in the target compound increases electrophilicity and susceptibility to nucleophilic substitution compared to the ethyl group in 7-Bromo-2-chloro-3-ethylquinoline. This makes the former more reactive in cross-coupling reactions .

Biological Activity

7-Bromo-2-Chloro-3-chloromethylquinoline is a halogenated quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including its halogen substitutions, suggest that it may interact with biological macromolecules, influencing various biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H7_{7}BrCl2_2N, with a molecular weight of approximately 292.54 g/mol. The presence of bromine and chlorine atoms enhances its reactivity and biological activity, making it a valuable candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and nucleic acids. The halogen atoms can enhance binding affinity to specific targets, modulating enzyme activities or receptor functions, which is crucial for developing therapeutic agents targeting diseases such as cancer and viral infections.

Antiviral Properties

Research indicates that quinoline derivatives exhibit antiviral properties by inhibiting viral replication. For instance, compounds structurally similar to this compound have been shown to inhibit viral polymerases, suggesting a potential mechanism for antiviral activity.

Anticancer Activity

In vitro studies have demonstrated that halogenated quinolines can induce apoptosis in cancer cell lines. The mechanism involves the activation of specific signaling pathways that lead to programmed cell death. Notably, this compound may also exhibit similar anticancer properties, warranting further investigation.

Case Studies

  • Antiviral Activity : A study on related quinoline derivatives showed significant antiviral effects against RNA viruses by inhibiting key enzymes involved in viral replication.
  • Anticancer Activity : In vitro assays indicated that similar compounds could significantly reduce cell viability in various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer), with IC50_{50} values demonstrating potent activity.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Biological Activity
2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridineMultiple halogen substitutionsEnhanced reactivity in organic synthesis
6-Bromo-2-chloro-3-chloromethylquinolineDifferent heterocyclic structureContains chloromethyl group
2-Bromo-5-iodopyridin-3-amineAmino group substitutionAltered reactivity due to amino group
This compound Unique halogenation patternPotential for specific enzyme inhibition

Research Findings

Recent studies have focused on the synthesis and evaluation of various quinoline derivatives for their biological activities. For example, a novel series of quinoline compounds were synthesized and tested for their cytotoxic effects against human cancer cell lines, revealing promising anticancer properties with IC50_{50} values significantly lower than standard chemotherapeutics like cisplatin .

Q & A

Q. How can computational models predict the environmental fate or toxicity of this compound?

  • Methodological Answer : Use EPI Suite or OPERA models to estimate logP (hydrophobicity) and biodegradation half-lives. Molecular docking with proteins like cytochrome P450 (CYP3A4) predicts metabolic pathways. Validate with in vitro assays (e.g., Ames test for mutagenicity) to bridge in silico and experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.